

Licochalcone C efficacy in different cancer cell lines

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Compound Focus: Licochalcone C

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Licochalcone C Efficacy in Cancer Cell Lines

Cancer Type	Cell Line Model	Key Findings (Effects & Mechanisms)	Experimental Data / IC ₅₀
Colorectal Cancer	HCT116, HCT116-OxR (Oxaliplatin-resistant)	Inhibits proliferation, induces apoptosis, cell cycle arrest, and overcomes chemoresistance [1].	Significant growth inhibition at 10-20 µM [1].
Esophageal Squamous Cell Carcinoma	Not specified in detail	Induces apoptosis through ROS/MAPK signaling pathway [1].	Information not provided in search results.
Oral Squamous Cell Carcinoma	Not specified in detail	Induces apoptosis through JAK2/STAT3 pathway regulation [1].	Information not provided in search results.
Bladder Cancer	Not specified in detail	Shows cytotoxic effects [1].	Information not provided in search results.

Detailed Experimental Evidence

The most robust and recent data for **Licochalcone C** centers on its activity against colorectal cancer (CRC).

- **In Vitro Cell Viability (MTT) Assay [1]**

- **Objective:** To determine the cytotoxicity of LCC and its ability to inhibit the growth of oxaliplatin-sensitive and oxaliplatin-resistant colorectal cancer cells.
- **Protocol:** HCT116 and HCT116-OxR cells were seeded in 96-well plates and treated with varying concentrations of LCC (0, 5, 10, 20 μM) for 24 or 48 hours. After treatment, MTT solution was added, and the resulting formazan crystals were dissolved. Absorbance was measured at 570 nm to determine cell viability.
- **Key Findings:** LCC significantly and selectively reduced the viability of both oxaliplatin-sensitive and resistant HCT116 cells in a dose- and time-dependent manner.

- **Annexin V/7-AAD Apoptosis Assay [1]**

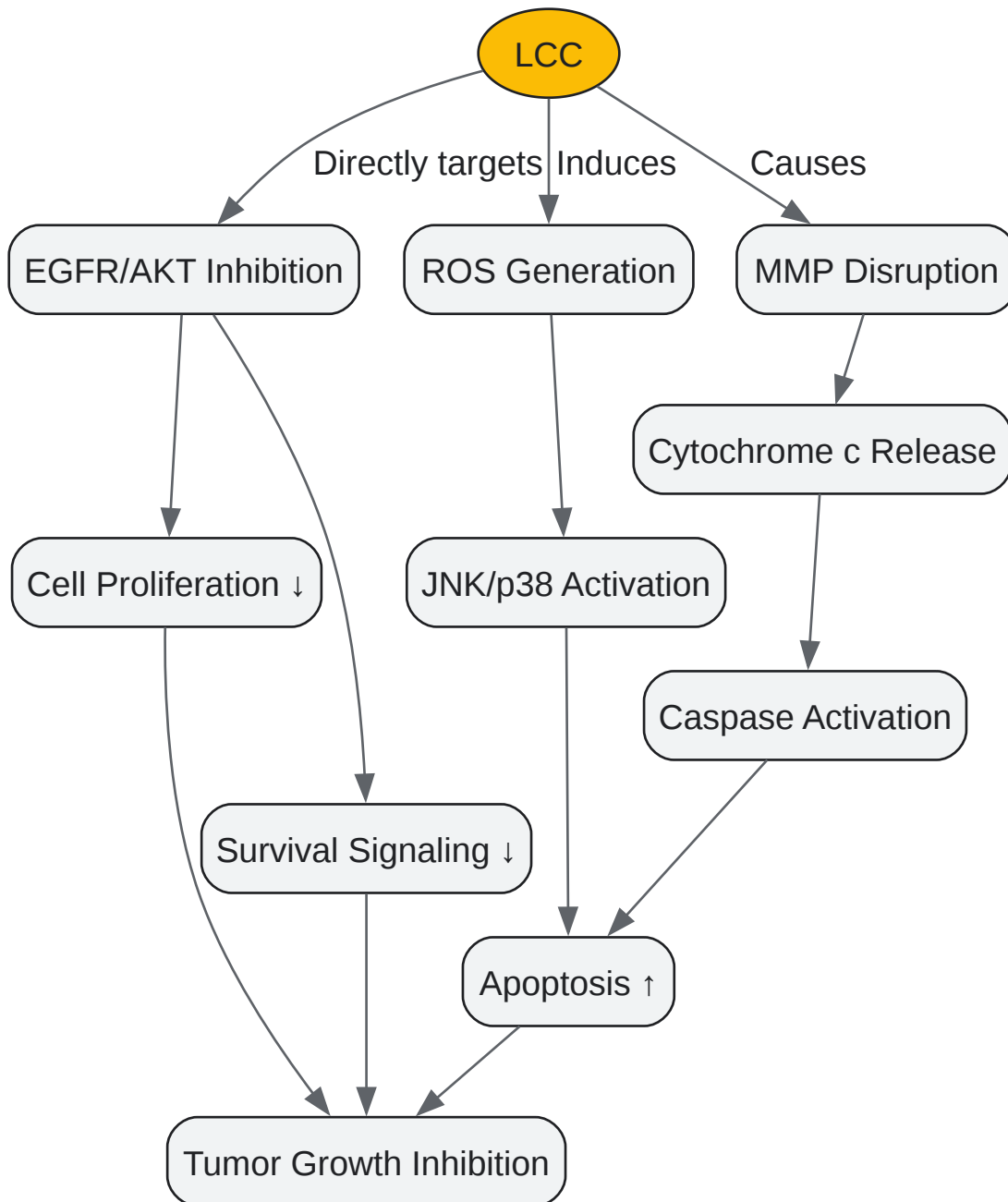
- **Objective:** To confirm and quantify whether the cell death induced by LCC occurs through apoptosis.
- **Protocol:** HCT116 cells were treated with LCC (0, 5, 10, 20 μM) for 48 hours. Cells were then harvested, stained with Annexin V and 7-AAD reagents, and analyzed by flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic cell populations.
- **Key Findings:** LCC treatment led to a dose-dependent increase in the total percentage of apoptotic cells (early and late), confirming apoptosis as a key mechanism of cell death.

- **Soft Agar Colony Formation Assay [1]**

- **Objective:** To evaluate the effect of LCC on anchorage-independent growth, a hallmark of cancer transformation.
- **Protocol:** A base layer of 0.6% agar in medium was prepared in a well plate. HCT116 cells suspended in a top layer of 0.3% agar medium containing different concentrations of LCC were plated on top. Colonies larger than 50 μm in diameter were counted after a period of growth.
- **Key Findings:** LCC treatment significantly reduced the number and size of colonies, demonstrating its ability to inhibit tumorigenic potential.

Mechanisms of Action

Licochalcone C exerts its anticancer effects through multi-targeted action on critical cellular processes.



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The diagram above illustrates the core mechanisms identified in the study on colorectal cancer cells [1]. LCC directly inhibits the kinase activity of **EGFR and AKT**, proteins critical for cell proliferation and survival signaling. It also induces a surge in **Reactive Oxygen Species (ROS)**, which activates the stress-related JNK and p38 kinases, promoting cell death. Furthermore, LCC **disrupts the mitochondrial membrane potential (MMP)**, leading to the release of cytochrome c into the cytoplasm and the subsequent activation of caspase enzymes, which execute apoptosis.

Comparison with Other Licorice Chalcones

Licochalcone C is part of a broader family of bioactive chalcones from licorice. The table below places LCC in context with its well-known relative, Licochalcone A.

Compound	Key Anticancer Evidence & Proposed Mechanisms
Licochalcone C	Targets EGFR/AKT; induces ROS, mitochondrial apoptosis, and cell cycle arrest; overcomes oxaliplatin resistance in colorectal cancer [1].
Licochalcone A	More widely studied. Induces apoptosis in NSCLC, breast, and bladder cancers; modulates Bcl-2 family proteins; induces pyroptosis in pancreatic cancer via eEF2K inhibition [2] [3].

Experimental Design Considerations

For researchers aiming to validate or explore **Licochalcone C** further:

- **Key Assays:** Core experiments should include **MTT/WST-1** for viability, **Annexin V/PI staining** for apoptosis, **western blot** to analyze protein targets (EGFR, AKT, p21, p27, cyclin B1, cdc2, caspases), and **ROS detection kits** (e.g., DCFH-DA) [1].
- **Model Selection:** The **HCT116** cell line and its chemoresistant derivative **HCT116-OxR** are well-established models for studying LCC's effects, particularly concerning drug resistance [1].
- **Dosing Range:** Based on the literature, a concentration range of **5-20 μM** over **24-48 hours** is a relevant starting point for in vitro studies [1].

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